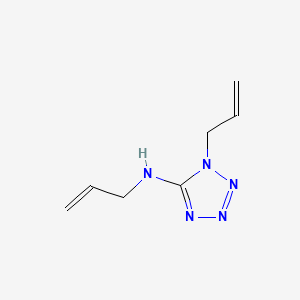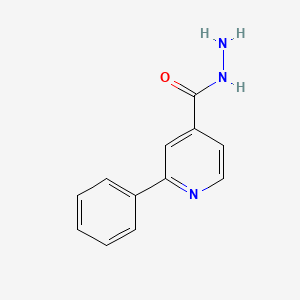
2-Phenylpyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyridine-4-carbohydrazide is an organic compound with a pyridine ring substituted with a phenyl group at the 2-position and a carbohydrazide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridine-4-carbohydrazide typically involves the reaction of 2-phenylpyridine-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Phenylpyridine-4-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the carbohydrazide group.
Reduction: Reduced forms of the carbohydrazide group, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenylpyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Phenylpyridine-4-carbohydrazide, particularly in its antifungal activity, involves the inhibition of succinate dehydrogenase (SDH) in fungal cells. This inhibition disrupts the mitochondrial electron transport chain, leading to increased reactive oxygen species (ROS) levels and mitochondrial membrane potential changes, ultimately causing cell death .
Comparison with Similar Compounds
2-Phenylpyridine: A precursor to 2-Phenylpyridine-4-carbohydrazide, used in the synthesis of fluorescent metal complexes.
Pyridine-4-carbohydrazide: Shares the carbohydrazide functional group but lacks the phenyl substitution.
N′-Phenyl pyridylcarbohydrazides: Analogues with broad-spectrum antifungal activity.
Uniqueness: this compound is unique due to its combined structural features of a phenyl group and a carbohydrazide group on a pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
58481-06-4 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-phenylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C12H11N3O/c13-15-12(16)10-6-7-14-11(8-10)9-4-2-1-3-5-9/h1-8H,13H2,(H,15,16) |
InChI Key |
RPXUGIXOYDOMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


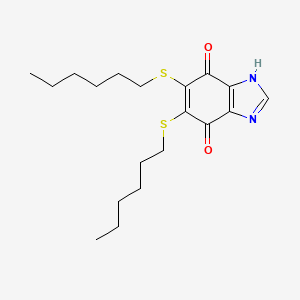

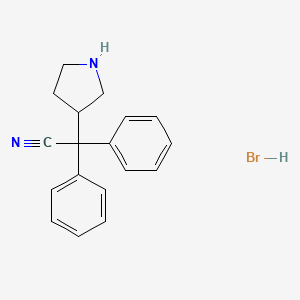
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
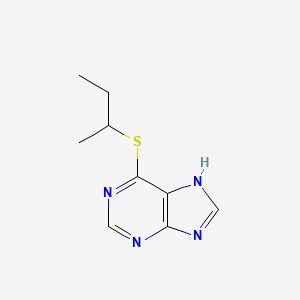
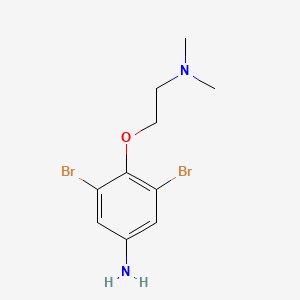

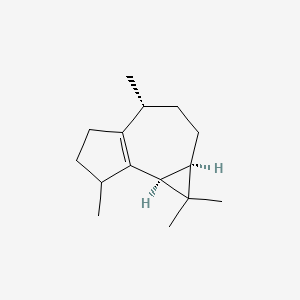
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
